molecular formula C14H16N2O2S B2399261 2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone CAS No. 113675-14-2

2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2399261
CAS No.: 113675-14-2
M. Wt: 276.35
InChI Key: OAMNEKLOXUJWRC-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Wound Healing Potential

One study evaluates the wound-healing potential of derivatives related to 2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone. Specifically, a series of derivatives were synthesized and screened for in vivo wound-healing activity using incision and dead space wound models on Swiss albino rats. Compounds showed significant wound healing, faster epithelialization, and increased tensile strength in treated groups, indicating the therapeutic potential of these derivatives in wound management (Vinaya et al., 2009).

Antimicrobial Activity

Another area of research involves the synthesis of novel derivatives with potential antimicrobial properties. A series of novel substituted derivatives were synthesized and evaluated for their efficacy as antibacterial agents against standard strains of Gram-positive and Gram-negative bacteria. Among these, certain compounds displayed potent antibacterial activities, highlighting the potential for developing new antimicrobial agents from this chemical framework (Vinaya et al., 2008).

Antitubercular Activity and Docking Studies

Research has also focused on synthesizing and characterizing derivatives for antitubercular screening. Compounds demonstrated increased potency against Mycobacterium tuberculosis, with electron-donating substituents enhancing anti-mycobacterial activity. Additionally, docking studies were performed to predict interactions within the Mycobacterium tuberculosis enoyl reductase enzyme, offering insights into the molecular basis of their activities (Venugopal et al., 2020).

Electrochemical Synthesis and Oxidation Studies

Derivatives of this compound have been synthesized through electrochemical methods, exploring the oxidation behavior of related compounds in the presence of nucleophiles. These studies contribute to understanding the electrochemical properties and potential applications of these compounds in organic synthesis (Amani & Nematollahi, 2012).

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-13(16-8-4-1-5-9-16)10-19-14-15-11-6-2-3-7-12(11)18-14/h2-3,6-7H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMNEKLOXUJWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.